Bis(4-chloro-3-methylphenyl)methanone
Description
Bis(4-chloro-3-methylphenyl)methanone is a diaryl ketone with the molecular formula $ \text{C}{15}\text{H}{12}\text{Cl}_2\text{O} $. Its structure features two 4-chloro-3-methylphenyl groups attached to a central carbonyl group. This compound is primarily utilized in organic synthesis and materials science due to its stability and electronic properties, which are influenced by the electron-withdrawing chlorine atoms and the steric effects of the methyl substituents.
Properties
Molecular Formula |
C15H12Cl2O |
|---|---|
Molecular Weight |
279.2 g/mol |
IUPAC Name |
bis(4-chloro-3-methylphenyl)methanone |
InChI |
InChI=1S/C15H12Cl2O/c1-9-7-11(3-5-13(9)16)15(18)12-4-6-14(17)10(2)8-12/h3-8H,1-2H3 |
InChI Key |
PXKDPCGJFUNRFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)C)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Thermal Stability
- Bis(4-chloro-3-methylphenyl)methanone: Stability is influenced by the chloro and methyl groups, which enhance rigidity and intermolecular interactions.
- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole): These analogs decompose at 288.7°C and 247.6°C, respectively, due to extensive hydrogen-bonding networks stabilizing their structures .
Structural and Crystallographic Properties
- Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone: Steric hindrance from indole substituents prevents planarization, reducing crystallinity compared to the more rigid this compound .
- Compound 4 (orthorhombic $ Pbc2_1 $): A structurally similar diaryl ketone with a density of 1.675 g·cm$^{-3}$, comparable to the target compound, suggesting analogous packing efficiencies .
Pharmacological and Industrial Relevance
- (4-Chlorophenyl)(3-hydroxyphenyl)methanone: A fenofibrate impurity (CAS 62810-39-3), highlighting the pharmaceutical relevance of chlorophenyl ketones. The hydroxyl group in this analog increases polarity, unlike the hydrophobic chloro-methyl groups in the target compound .
- (4-Chlorophenyl)(4-phenoxyphenyl)methanone (CAS 28315-73-3): Used in pesticide and antifungal agent synthesis, demonstrating the versatility of chlorophenyl ketones in agrochemicals .
Data Tables
Table 1: Thermal and Physical Properties
Key Findings
- Substituent Impact : Chlorine and methyl groups enhance thermal stability and rigidity, whereas electron-donating groups (e.g., methoxy, hydroxyl) increase polarity and reactivity.
- Synthetic Challenges: Steric hindrance and electronic effects (e.g., in benzyloxy-substituted analogs) can lead to side reactions, necessitating optimized conditions for this compound synthesis .
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